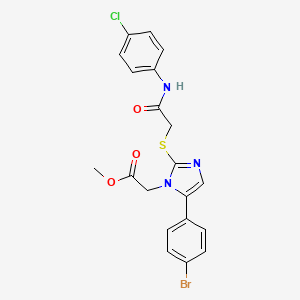
methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C20H17BrClN3O3S and its molecular weight is 494.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a complex organic compound that exhibits significant biological activity, particularly in the fields of anticancer and antimicrobial research. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
The compound features an imidazole ring, a thioether linkage, and multiple aromatic groups, which contribute to its biological properties. The presence of bromine and chlorine substituents on the phenyl rings enhances its lipophilicity and potential interaction with biological targets.
Anticancer Activity
Recent studies have shown that compounds containing imidazole and thiazole moieties exhibit promising anticancer properties. For instance, the structure-activity relationship (SAR) analysis indicates that the imidazole ring is crucial for cytotoxic activity against various cancer cell lines. The compound's IC50 values in different assays highlight its effectiveness:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 2-(5-(4-bromophenyl)-...) | A431 (epidermoid carcinoma) | 1.61 ± 1.92 | |
| Methyl 2-(5-(4-bromophenyl)-...) | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, primarily through mitochondrial pathways, suggesting its potential as a therapeutic agent in oncology.
Antimicrobial Activity
The antimicrobial properties of methyl 2-(5-(4-bromophenyl)-...) have also been investigated. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values are indicative of its potential as an antimicrobial agent:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Pseudomonas aeruginosa | 25 |
These findings suggest that the compound could be developed into a novel antibiotic treatment.
The biological activity of methyl 2-(5-(4-bromophenyl)-...) is attributed to its ability to interact with specific cellular targets. Studies indicate that it may inhibit key enzymes involved in cell proliferation and survival pathways. The compound's thioether group is believed to play a role in enhancing its reactivity with biological nucleophiles, facilitating its mechanism of action.
Case Studies
Several case studies have explored the efficacy of this compound in preclinical models:
- Antitumor Efficacy : In a study involving xenograft models, administration of methyl 2-(5-(4-bromophenyl)-...) led to significant tumor regression compared to control groups. Histological analyses revealed increased apoptosis markers in treated tumors.
- Antimicrobial Efficacy : In vivo studies demonstrated that the compound effectively reduced bacterial load in infected animal models, showcasing its potential for treating infections resistant to conventional antibiotics.
Properties
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-28-19(27)11-25-17(13-2-4-14(21)5-3-13)10-23-20(25)29-12-18(26)24-16-8-6-15(22)7-9-16/h2-10H,11-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPHNKVZQYMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














